boron(3+);phosphate

Description

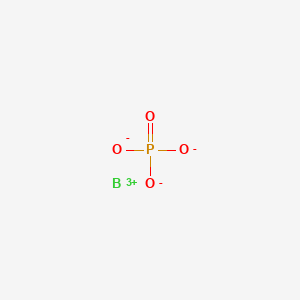

Boron(3+);phosphate refers to compounds containing boron in a +3 oxidation state coordinated with phosphate groups. These materials are classified under mixed anion compounds, where borate (BO₃³⁻ or BO₄⁵⁻) and phosphate (PO₄³⁻) anions coexist, often linked via shared oxygen atoms . Structurally, boron in these systems predominantly adopts trigonal planar (3-coordinate) or tetrahedral (4-coordinate) geometries, with phosphorus in tetrahedral phosphate units .

Boron-phosphate materials are notable for their versatility in glass networks and crystalline phases. For instance, borophosphate glasses (B₂O₃-P₂O₅ systems) exhibit enhanced chemical durability and ionic conductivity compared to pure borate or phosphate glasses due to the formation of P–O–B bonds . Crystalline boron phosphates, such as BPO₄, serve as precursors in solid-state synthesis of metal phosphates (e.g., Mg₂P₂O₇, Zn₂P₂O₇) at high temperatures (800–900°C) .

Properties

IUPAC Name |

boron(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYDPPZYDIRSJT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B+3].[O-]P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B+3].[O-]P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “boron(3+);phosphate” involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include reactions such as alkylation, acylation, or cyclization, depending on the specific structure of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize by-products. Common techniques used in industrial production include continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification methods such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “boron(3+);phosphate” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: In contrast to oxidation, reduction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may employ reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the specific conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Agricultural Applications

Boron and Phosphorus Synergy

Boron is an essential micronutrient that plays a critical role in plant growth and development, particularly in its interaction with phosphorus (P). Research indicates that the balanced application of boron and phosphorus fertilizers can enhance seed yield and phosphorus use efficiency in crops such as rapeseed (Brassica napus). A study demonstrated that optimal combinations of boron and phosphorus significantly improved photosynthetic efficiency and growth parameters, leading to increased seed yield .

Table 1: Effects of Boron and Phosphorus Fertilization on Rapeseed Yield

| Treatment | Seed Yield (kg/ha) | P Use Efficiency (%) |

|---|---|---|

| P0B0 | 1200 | 30 |

| P45B4.5 | 1800 | 50 |

| P180B18 | 2200 | 70 |

Biochar Coating for Enhanced Boron Availability

A study explored the effectiveness of biochar-coated diammonium phosphate (DAP) fertilizers combined with boron to improve boron availability in alkaline calcareous soils. The results showed that the application of biochar significantly increased the concentrations of boron in both shoots and roots of sunflowers, leading to enhanced growth attributes such as achene weight, protein content, and oil content .

Material Science Applications

Flame Retardancy in Epoxy Composites

The incorporation of boron compounds into epoxy resins has been studied for their flame-retardant properties. Research revealed that adding boric acid (H₃BO₃) alongside phosphorus-containing flame retardants improved the thermal stability and reduced flammability of epoxy composites. The synergistic effect between boron and phosphorus was noted to enhance char formation during pyrolysis, which contributes to fire resistance .

Table 2: Composition of Epoxy Resin Samples with Flame Retardants

| Sample | Epoxy Resin (g) | Hardener (g) | Flame Retardant (g) | H₃BO₃ (g) | Phosphorus (wt%) | Boron (wt%) |

|---|---|---|---|---|---|---|

| EP-0 | 10 | 5 | 0 | 0 | 0 | 0 |

| EP-4 | 2.48 | 1.24 | 0.73 | 0.42 | 1.5 | 2 |

Medicinal Chemistry Applications

Bioisosteric Replacement in Drug Design

In medicinal chemistry, boron functionalities are increasingly being explored as bioisosteres for phosphates in drug design. This approach allows for the development of enzyme inhibitors and novel nucleotides that mimic phosphate structures while potentially enhancing pharmacological properties. Compounds like Crisaborole utilize this strategy effectively, demonstrating the versatility of boron-phosphate mimetics in therapeutic applications .

Case Studies

Case Study: Enhancing Crop Yield with Boron-Phosphate Fertilizers

A field experiment conducted over two growing seasons assessed the impact of varying rates of boron and phosphorus on rapeseed yield. The findings highlighted that balanced fertilization not only increased seed yield but also improved soil bacterial diversity, illustrating the ecological benefits alongside agricultural productivity .

Case Study: Boron-Phosphate Flame Retardants

Research into epoxy resin formulations containing both boron and phosphorus revealed significant improvements in thermal stability compared to formulations lacking these elements. The study utilized various analytical techniques to confirm the enhanced flame-retardant properties, showcasing practical applications in safety-critical materials .

Mechanism of Action

The mechanism of action of “boron(3+);phosphate” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure of the compound and its interactions with biological molecules. Understanding these interactions is crucial for developing new applications and optimizing its use in research and industry.

Comparison with Similar Compounds

Borate Glasses (B₂O₃-Based Systems)

Borate glasses, modified with oxides like Bi₂O₃ or alkaline earth metals, excel in radiation shielding due to high density and heavy metal content. For example, Bi₂O₃-B₂O₃-CaO glasses show superior gamma-ray attenuation compared to lead-based glasses . However, pure borate glasses suffer from poor chemical resistance and thermal stability.

Key Differences from Boron-Phosphate Glasses :

- Chemical Stability : Borophosphate glasses exhibit improved durability due to P–O–B cross-linking, whereas borate glasses require modifiers like SiO₂ or GeO₂ for stability .

- Thermal Properties : Borate glasses melt at lower temperatures (~450°C) but crystallize readily, while borophosphates resist devitrification up to higher temperatures .

Phosphate Glasses (P₂O₅-Based Systems)

Phosphate glasses are valued for low melting points (~300°C), UV transparency, and biocompatibility. However, their hygroscopic nature limits applications in humid environments .

Key Differences from Boron-Phosphate Glasses :

Boron Trifluoride Phosphoric Acid Complex (BF₃·H₃PO₄)

This Lewis acid complex, used in organic synthesis and catalysis, contrasts structurally with boron-phosphate ceramics. Its liquid state at room temperature and high reactivity (e.g., esterification catalysis) differ from the refractory nature of BPO₄ .

Key Differences :

Transition-Metal Borophosphates (e.g., V₂O₅-B₂O₃-P₂O₅)

Vanadium borophosphate glasses exhibit semiconducting behavior and mixed ionic-electronic conductivity, unlike insulating boron-phosphate ceramics. These materials are explored for solid-state batteries and electrochemical sensors .

Q & A

Basic: What are the standard synthesis methods for boron phosphate (BPO₄), and how do reaction conditions influence its structural properties?

Boron phosphate is synthesized via the reaction of boric acid (H₃BO₃) and phosphoric acid (H₃PO₄) under controlled temperatures (80–1200°C). Lower temperatures (80–200°C) yield amorphous or poorly crystalline forms, while higher temperatures (>800°C) produce highly ordered crystalline structures with tetrahedral coordination of boron and phosphorus . Key variables include:

- Temperature : Determines crystallinity and phase purity. For instance, heating at 1200°C produces a trigonal crystal system (space group R-3m).

- Stoichiometry : Excess phosphoric acid can lead to phosphate-rich impurities.

- Post-synthesis treatment : Annealing enhances crystallinity but may alter surface reactivity.

Researchers should characterize products using XRD for phase identification and FTIR to confirm B-O-P bonding .

Basic: How can phosphate concentrations in boron-containing samples be accurately quantified, and what statistical methods ensure data reliability?

Phosphate analysis typically employs the ascorbic acid method (UV-Vis spectroscopy at 880 nm). Key steps include:

- Calibration curve : Use standard KH₂PO₄ solutions (0–1.0 mg/L P) with triplicate measurements to minimize instrumental drift .

- Data validation : Apply the LINEST function (Excel) to calculate slope, intercept, and R². Outliers are identified via Grubbs' test (α=0.05).

- Error propagation : Report 95% confidence intervals (CI) for sample means. For example, a measured phosphate concentration of 0.45 mg/L ± 0.03 (CI) ensures reproducibility .

Advanced: How can contradictory findings in epidemiological studies on boron’s reproductive toxicity be reconciled?

Studies in Turkey (e.g., Duydu et al., 2011–2016) found no significant reproductive toxicity in males despite boron exposure exceeding the EU’s tolerable intake (1.9 mg/day). In contrast, animal models show dose-dependent testicular atrophy. Methodological considerations for resolving contradictions include:

- Confounding variables : High-altitude regions (e.g., Argentina’s Andes) exhibit reduced birth weights independent of boron exposure. Adjusting for altitude and lithium co-exposure is critical .

- Biomarkers : Use urinary boron (uB) as a dose metric rather than environmental estimates. Turkish studies reported uB levels <4.5 mg/L, below the NOAEL threshold of 14.8 mg/L .

- Study design : Longitudinal cohorts with pre-/post-exposure sperm analysis (e.g., motility, DNA fragmentation index) are needed to isolate boron-specific effects .

Advanced: What role does boron phosphate play in nanostructured materials, and how can its optoelectronic properties be optimized?

Boron phosphate nanostructures exhibit tunable bandgaps (3.2–4.1 eV) and high thermal stability, making them candidates for UV photodetectors. Optimization strategies include:

- Doping : Incorporating transition metals (e.g., Fe³⁺) reduces bandgap via mid-gap states, enhancing visible-light absorption .

- Morphology control : Hydrothermal synthesis at 180°C produces nanorods with higher surface-to-volume ratios, improving catalytic activity in redox reactions .

- DFT modeling : Predict charge distribution across B-O-P bonds to guide defect engineering for enhanced conductivity .

Advanced: How does boron-phosphate interaction influence hydroxyapatite (HA) formation in bone cements, and what methods assess its biocompatibility?

Boron-doped HA cements (e.g., tetracalcium phosphate composites) show accelerated osteoconduction due to B³⁺-induced collagen crosslinking. Key assessments include:

- In vitro testing : Simulated body fluid (SBF) immersion for 7–14 days to monitor HA layer formation via SEM-EDS .

- Mechanical properties : Boron increases compressive strength (from 12 MPa to 18 MPa) but reduces porosity, potentially limiting nutrient diffusion .

- In vivo models : Rat femoral defect studies reveal 30% faster bone regeneration with 2 wt% BPO₄ incorporation compared to pure HA .

Basic: What are the IUPAC guidelines for naming and classifying borophosphate compounds?

IUPAC categorizes borophosphates based on B/P ratios and structural motifs:

- Borate-rich : Chains or sheets with BO₃ triangles linked via PO₄ tetrahedra (e.g., K₃B₆PO₁₃).

- Phosphate-rich : Framework structures with alternating B-O-P units (e.g., CsBPO₅).

Nomenclature requires specifying connectivity (e.g., “triple-chain” for [B₃P₄O₁₆]³⁻) and cationic sites .

Advanced: What methodological gaps exist in studying boron’s role in plant metabolism, and how can foliar application protocols be standardized?

While boron is critical for cell wall lignification (via crosslinking rhamnogalacturonan II), studies on crops like barley show inconsistent yield responses to foliar B. Standardization requires:

- Dose-response curves : Apply 0.5–3.0% boric acid (w/v) at flowering stage; 2% maximizes tiller count (32% increase) without phytotoxicity .

- Nutrient interactions : Co-application with K⁺ (e.g., KNO₃) enhances B uptake by 40% via ion synergy .

- Soil calibration : Pre-test soil B levels (hot water extraction) to avoid overapplication in high-B regions (e.g., >2.0 mg/kg) .

Advanced: How do boron-phosphate complexes affect energy transfer in luminescent materials?

In Eu³⁺-doped borophosphates, BPO₄ acts as a sensitizer, transferring energy to Eu³⁺ via dipole-dipole interactions (Dexter theory). Key parameters include:

- Overlap integrals : Match BPO₄’s emission spectrum (300–400 nm) with Eu³⁺’s absorption (⁵D₀→⁷F₂, 615 nm) .

- Concentration quenching : >5 mol% Eu³⁺ reduces quantum yield due to cross-relaxation .

- Lifetime measurements : Time-resolved spectroscopy confirms energy transfer efficiency >80% in optimized BPO₄:Eu³⁺ systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.